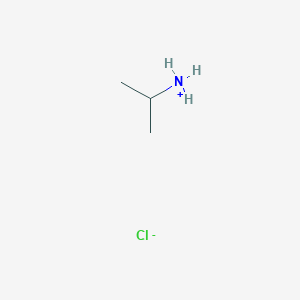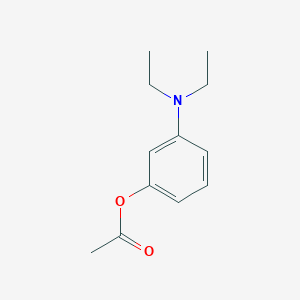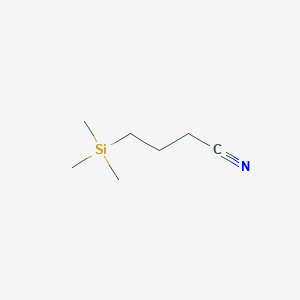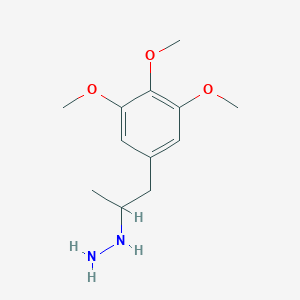
N,N'-Methylenebis(N-formylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Methylenebis(N-formylacetamide) (MNA) is an organic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 246.24 g/mol. MNA is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
N,N'-Methylenebis(N-formylacetamide) works by forming covalent bonds between adjacent amino acid residues in proteins, which stabilizes the protein structure. This crosslinking effect can lead to enhanced protein stability and activity, which can be useful in various applications.
Biochemical and Physiological Effects:
N,N'-Methylenebis(N-formylacetamide) has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been shown to have minimal effects on enzyme activity and can be used to stabilize various proteins without affecting their function. Additionally, N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-Methylenebis(N-formylacetamide) is its versatility and ease of use in various applications. It is a relatively simple compound to synthesize and can be used in a wide range of concentrations. Additionally, N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal effects on protein function and cell viability, making it a useful tool for studying biological processes.
However, there are some limitations to the use of N,N'-Methylenebis(N-formylacetamide) in scientific research. One limitation is that N,N'-Methylenebis(N-formylacetamide) can only be used to crosslink proteins that have accessible amino acid residues. Additionally, N,N'-Methylenebis(N-formylacetamide) can only be used to stabilize proteins in their native state and cannot be used to stabilize denatured proteins.
Direcciones Futuras
There are several future directions for the use of N,N'-Methylenebis(N-formylacetamide) in scientific research. One potential application is in the development of novel biomaterials. N,N'-Methylenebis(N-formylacetamide) can be used to crosslink various biomolecules, including proteins and nucleic acids, to create new materials with unique properties.
Another potential future direction is in the development of new therapeutic agents. N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal toxicity and can be used to stabilize various proteins, which could be useful in the development of new drugs.
Conclusion:
In conclusion, N,N'-Methylenebis(N-formylacetamide) is a versatile compound that has been widely used in scientific research. It can be synthesized via a simple one-pot reaction and has been shown to have minimal effects on protein function and cell viability. N,N'-Methylenebis(N-formylacetamide) has several advantages and limitations for use in scientific research, and there are several potential future directions for its use in the development of novel materials and therapeutic agents.
Métodos De Síntesis
N,N'-Methylenebis(N-formylacetamide) can be synthesized via a simple one-pot reaction between formylacetamide and paraformaldehyde in the presence of a base such as sodium hydroxide. The reaction yields N,N'-Methylenebis(N-formylacetamide) as the main product, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N'-Methylenebis(N-formylacetamide) has been extensively used in scientific research as a crosslinking agent for proteins and other biomolecules. It can be used to stabilize enzymes, antibodies, and other proteins, which can be useful in various applications such as biocatalysis and drug delivery. Additionally, N,N'-Methylenebis(N-formylacetamide) has been used in the synthesis of various materials such as polymeric nanoparticles and hydrogels.
Propiedades
Número CAS |
18962-77-1 |
|---|---|
Nombre del producto |
N,N'-Methylenebis(N-formylacetamide) |
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
N-[[acetyl(formyl)amino]methyl]-N-formylacetamide |
InChI |
InChI=1S/C7H10N2O4/c1-6(12)8(4-10)3-9(5-11)7(2)13/h4-5H,3H2,1-2H3 |
Clave InChI |
KHDWSPPUGCOVPL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CN(C=O)C(=O)C)C=O |
SMILES canónico |
CC(=O)N(CN(C=O)C(=O)C)C=O |
Otros números CAS |
18962-77-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)









